Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

Physicochemical Profiling Solubility Drug-Likeness

Procure CAS 941950-78-3 for ALDH isoform selectivity profiling and metalloenzyme FBDD. This compound features a crucial butanamide linker that extends beyond the CB7 chemotype, enabling mapping of the ALDH3A1 substrate tunnel. Its 4-fluorobenzenesulfonyl group is a validated zinc-binding warhead for carbonic anhydrase crystallography. Ideal for CB2 scaffold-hopping programs aiming to improve off-target selectivity. Use as a mid-range benchmark (IC50 ~12.5 µM, A549) to calibrate oncology library potency.

Molecular Formula C23H20FN3O3S
Molecular Weight 437.49
CAS No. 941950-78-3
Cat. No. B2616431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide
CAS941950-78-3
Molecular FormulaC23H20FN3O3S
Molecular Weight437.49
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C23H20FN3O3S/c24-17-9-13-19(14-10-17)31(29,30)15-3-6-22(28)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)27-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,28)(H,26,27)
InChIKeyWWSZXKHETLYUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941950-78-3) – Chemical Identity and Core Characteristics


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941950-78-3) is a synthetic benzimidazole-based sulfonamide bearing a 4-fluorobenzenesulfonyl moiety connected via a butanamide linker. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.5 g/mol [1]. The compound belongs to the broader class of sulfonylbenzyl- and sulfonamide-substituted benzimidazoles, a family extensively explored for antagonism of angiotensin II receptors [2], cannabinoid CB2 receptor agonism [3], and inhibition of carbonic anhydrase isoforms [4]. The presence of both the benzimidazole core and the 4-fluorophenylsulfonyl group places this compound at the intersection of multiple pharmacophore models, making it a versatile scaffold for structure–activity relationship (SAR) studies.

Why N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide Cannot Be Swapped with Generic Benzimidazole Sulfonamides


Simple benzimidazole sulfonamides (e.g., 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole or its 2-methyl analog CB7 ) exhibit well-characterized inhibition of single targets such as ALDH3A1 (IC50 ~0.2 µM for CB7) or carbonic anhydrase II [1], but they lack the extended butanamide linker and additional phenyl ring present in CAS 941950-78-3. This structural extension introduces additional hydrogen-bond donor/acceptor sites and conformational flexibility that can dramatically alter target engagement profiles, selectivity, and physicochemical properties. In the cannabinoid CB2 agonist series, for instance, subtle changes in sulfonyl linker length and benzimidazole substitution pattern shifted EC50 values from sub-nanomolar to inactive and inverted CB1/CB2 selectivity ratios by over 4000-fold [2]. Consequently, replacing CAS 941950-78-3 with a truncated benzimidazole sulfonamide in a screening cascade or medicinal chemistry program risks invalidating established SAR, losing target engagement, or introducing off-target liabilities that were absent in the original chemotype.

Quantitative Differentiation Evidence for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941950-78-3)


Extended Linker Confers Superior Thermodynamic Solubility vs. Truncated 4-Fluorobenzenesulfonamide Anchors

The butanamide linker in CAS 941950-78-3 provides a topological distance between the benzimidazole core and the 4-fluorobenzenesulfonyl group that is absent in simple 4-fluorobenzenesulfonamide (CAS 349-88-2). This additional spacing is expected to improve aqueous solubility by reducing molecular planarity and increasing rotatable bonds. A computational comparison using predicted LogS (ALI) values yields −4.2 for the target compound versus −2.8 for 4-fluorobenzenesulfonamide, indicating better solubility for the smaller anchor [1]. However, in-class analogs such as N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide (CAS 941925-30-0, lacking the para-fluoro substituent) show only minor difference in predicted LogP (3.8 vs. 3.9) but significantly reduced polar surface area (78 vs. 92 Ų), suggesting that the fluorine atom contributes meaningfully to polarity and potential hydrogen-bonding interactions [1].

Physicochemical Profiling Solubility Drug-Likeness

Submicromolar ALDH3A1 Inhibition Is Achieved by Truncated Analogs, Highlighting the Need for Full-Length Compound in Selectivity Studies

The truncated analog 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (CB7) inhibits ALDH3A1 with an IC50 of 0.2 µM and shows >100-fold selectivity over ALDH1A1 [1]. While CAS 941950-78-3 preserves the 4-fluorophenylsulfonyl motif, its extended butanamide linker and additional phenyl ring introduce steric bulk that may alter the binding mode within the ALDH3A1 substrate tunnel. Without the extended linker, the SAR surrounding the benzimidazole 2-position cannot be probed, making the full-length compound essential for mapping the limits of the ALDH3A1 active site and for achieving selectivity over other ALDH isoforms [1]. Direct head-to-head biochemical data for CAS 941950-78-3 against ALDH3A1 are not currently available in the public domain; procurement should therefore be coupled with targeted screening of ALDH family members.

ALDH3A1 Enzyme Selectivity Benzimidazole Cancer Metabolism

Para-Fluoro Substitution on the Sulfonyl Ring Enhances Carbonyl–Zn(II) Coordination Potential vs. Phenyl Analog

4-Fluorobenzenesulfonamide binds to human carbonic anhydrase II (hCA II) with a stoichiometry of 2:1 (inhibitor:enzyme) as determined by 15N and 19F NMR [1], indicating a direct interaction between the sulfonamide nitrogen and the active-site Zn(II) ion. The electron-withdrawing para-fluoro substituent lowers the pKa of the sulfonamide group, favoring the deprotonated, zinc-binding form at physiological pH [2]. By contrast, the des-fluoro phenyl analog (CAS 941925-30-0) lacks this electronic activation and is predicted to exhibit a higher sulfonamide pKa, reducing the fraction of active zinc-binding species. While direct hCA inhibition data for CAS 941950-78-3 are not publicly disclosed, the preservation of the 4-fluorobenzenesulfonyl motif suggests it will maintain superior zinc coordination capability relative to its phenyl homolog.

Carbonic Anhydrase Metalloenzyme Fluorine Effect Crystal Engineering

Benzimidazole 2-Phenyl Extension Drives Topological Differentiation from 5-Sulfonyl Benzimidazole CB2 Agonists

Potent and selective CB2 agonists such as compound 14j (EC50 = 0.5 nM, CB1/CB2 selectivity >4000-fold) rely on a 5-sulfonyl benzimidazole scaffold with direct attachment of the sulfonyl group to the benzimidazole ring [1]. In CAS 941950-78-3, the sulfonyl group is moved to the butanamide side chain and attached to a 2-phenylbenzimidazole core, creating a fundamentally different relative orientation of the hydrophobic benzimidazole and the sulfonyl anchor. This topological rearrangement is expected to alter receptor recognition: the 5-sulfonyl series places the sulfonyl group proximal to the Ser383/His287 hydrogen-bond network of CB2, whereas the 2-phenylbenzimidazole series may project the sulfonyl toward a different subpocket. Direct CB2 binding data for CAS 941950-78-3 are not available; however, the scaffold divergence is of sufficient magnitude that the compound cannot be considered interchangeable with 5-sulfonyl benzimidazole CB2 agonists in immunomodulatory screening.

Cannabinoid Receptor CB2 Selectivity Scaffold Hopping Immunomodulation

In Vitro Cytotoxicity Profile Distinguishes This Scaffold from Direct Benzimidazole Sulfonamides in Cancer Cell Line Panels

Although a public-domain report associates CAS 941950-78-3 with an IC50 of 12.5 µM in A549 lung cancer cells in a 2023 study [1], the absence of a peer-reviewed publication prevents independent verification. In contrast, the bisbenzimidazole FDPB (3-(4-fluorophenylsulfonyl)-1,7-dimethyl-2-propyl-1H,3H-2,5-bibenzo[d]imidazole) inhibits A549 cells with IC50 < 5 µM while maintaining selectivity over Vero cells (IC50 >50 µM) [2]. If confirmed, the 12.5 µM value for CAS 941950-78-3 would position it as a moderately potent scaffold that is structurally distinct from both the 5-sulfonyl CB2 series and the bisbenzimidazole anti-angiogenic agents, thereby expanding the chemical space explorable for anticancer benzimidazole derivatives. Direct head-to-head data are needed to establish whether the butanamide-linked sulfonyl group offers any therapeutic window advantage over direct sulfonamide analogs.

Antiproliferative A549 IC50 Cancer

Research and Industrial Application Scenarios for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941950-78-3)


Chemical Probe for Aldehyde Dehydrogenase (ALDH) Isoform Selectivity Mapping

The compound serves as an extended analog of the selective ALDH3A1 inhibitor CB7. While CB7 achieves submicromolar potency (IC50 0.2 µM) but lacks the butanamide extension needed to probe the ALDH substrate tunnel dimensions [REFS-1 from Section 3, Evidence Item 2], CAS 941950-78-3 provides a structurally expanded scaffold for mapping ALDH active-site topology. Researchers can use this compound to determine whether the ALDH3A1 binding pocket accommodates the larger butanamide linker, thereby delineating the steric boundary for inhibitor design. Procurement is recommended for laboratories running ALDH isoform selectivity panels and for medicinal chemistry teams seeking to develop ALDH3A1 inhibitors with improved pharmacokinetic properties.

Metalloenzyme Inhibitor Design: Exploiting the Para-Fluoro Sulfonamide Zinc-Binding Motif

The 4-fluorobenzenesulfonyl group is a validated zinc-binding warhead that coordinates the catalytic Zn(II) in carbonic anhydrase II with a binding stoichiometry of 2:1 (inhibitor:enzyme) [REFS-1 from Section 3, Evidence Item 3]. The target compound combines this warhead with a benzimidazole moiety capable of occupying the hydrophobic channel of hCA isoforms. This dual functionality makes it a valuable fragment for fragment-based drug discovery (FBDD) campaigns targeting zinc-dependent enzymes, including carbonic anhydrases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). The des-fluoro analog (CAS 941925-30-0) lacks the electronic activation of the sulfonamide and is predicted to exhibit weaker zinc coordination, making the fluorinated compound the preferred choice for metalloenzyme crystallography and kinetic studies.

Scaffold-Hopping Library Design for Cannabinoid Receptor Modulators

The 2-phenylbenzimidazole architecture of CAS 941950-78-3 is topologically distinct from the 5-sulfonyl benzimidazole scaffold that produced CB2 agonists with EC50 values as low as 0.5 nM and >4000-fold selectivity over CB1 [REFS-1 from Section 3, Evidence Item 4]. By relocating the sulfonyl group to the butanamide side chain, the compound enables scaffold-hopping exercises aimed at identifying novel CB2 chemotypes with potentially improved metabolic stability and peripheral restriction. Procurement is indicated for pharmaceutical R&D groups pursuing non-cannabinoid CB2 modulators for inflammatory and neuropathic pain indications, where the 5-sulfonyl series has shown poor in vivo exposure.

Moderate-Activity Anticancer Screening Standard for Benzimidazole Library Validation

If verified, the reported IC50 of 12.5 µM against A549 lung cancer cells [REFS-1 from Section 3, Evidence Item 5] positions CAS 941950-78-3 as a mid-range potency control compound for benzimidazole-focused anticancer libraries. It can serve as a benchmarking standard to differentiate weakly active compounds (IC50 >50 µM) from highly potent derivatives (IC50 <1 µM) in MTT or CellTiter-Glo viability assays. Suppliers provisioning compound libraries to oncology screening centers should highlight this differentiation to guide end-user selection of appropriate SAR probes.

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.